molecular formula C21H16O8 B12730052 4',6,7-Trihydroxyisoflavone triacetate CAS No. 20816-28-8

4',6,7-Trihydroxyisoflavone triacetate

Katalognummer: B12730052
CAS-Nummer: 20816-28-8
Molekulargewicht: 396.3 g/mol
InChI-Schlüssel: XRHUFAPVOZZSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,6,7-Trihydroxyisoflavone triacetate typically involves the acetylation of 4’,6,7-Trihydroxyisoflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 4’,6,7-Trihydroxyisoflavone triacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4’,6,7-Trihydroxyisoflavone triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can produce various substituted isoflavones .

Wissenschaftliche Forschungsanwendungen

4’,6,7-Trihydroxyisoflavone triacetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-obesity, and cognitive enhancement properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of 4’,6,7-Trihydroxyisoflavone triacetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it exerts anti-cancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Eigenschaften

CAS-Nummer

20816-28-8

Molekularformel

C21H16O8

Molekulargewicht

396.3 g/mol

IUPAC-Name

[4-(6,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-9-20(29-13(3)24)19(28-12(2)23)8-16(18)21(17)25/h4-10H,1-3H3

InChI-Schlüssel

XRHUFAPVOZZSDG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.